![molecular formula C18H17ClN4O5 B213793 5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-N-(2-methoxy-5-methylphenyl)-2-furamide](/img/structure/B213793.png)
5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-N-(2-methoxy-5-methylphenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-N-(2-methoxy-5-methylphenyl)-2-furamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmaceuticals. This compound is known for its unique chemical structure and its ability to interact with biological systems, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-N-(2-methoxy-5-methylphenyl)-2-furamide involves its ability to interact with specific biological targets, such as enzymes and receptors. This interaction can lead to changes in cellular processes, including gene expression, protein synthesis, and cell signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-N-(2-methoxy-5-methylphenyl)-2-furamide have been studied extensively. This compound has been shown to have anti-inflammatory and anticancer properties, as well as potential neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-N-(2-methoxy-5-methylphenyl)-2-furamide in lab experiments is its ability to interact with specific biological targets, making it a useful tool for studying cellular processes. However, one limitation of this compound is its potential toxicity, which can impact its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-N-(2-methoxy-5-methylphenyl)-2-furamide. One potential area of study is the development of new drugs based on this compound for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential impact on cellular processes.
Synthesemethoden
The synthesis of 5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-N-(2-methoxy-5-methylphenyl)-2-furamide involves several steps, including the reaction of 4-chloro-3-nitro-5-methyl-1H-pyrazole with formaldehyde, followed by the addition of 2-methoxy-5-methylphenylamine and furfural. The resulting compound is then purified using various techniques such as chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
The potential applications of 5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-N-(2-methoxy-5-methylphenyl)-2-furamide in scientific research are vast. This compound has been studied for its potential use in the development of new drugs for various diseases, including cancer, inflammation, and neurological disorders.
Eigenschaften
Produktname |
5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-N-(2-methoxy-5-methylphenyl)-2-furamide |
---|---|
Molekularformel |
C18H17ClN4O5 |
Molekulargewicht |
404.8 g/mol |
IUPAC-Name |
5-[(4-chloro-5-methyl-3-nitropyrazol-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C18H17ClN4O5/c1-10-4-6-14(27-3)13(8-10)20-18(24)15-7-5-12(28-15)9-22-11(2)16(19)17(21-22)23(25)26/h4-8H,9H2,1-3H3,(H,20,24) |
InChI-Schlüssel |
KXUPYKDFSSYMMT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(O2)CN3C(=C(C(=N3)[N+](=O)[O-])Cl)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(O2)CN3C(=C(C(=N3)[N+](=O)[O-])Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.